[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride
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Overview
Description
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C9H12N2O2.2ClH. It is known for its unique structure, which includes a benzodioxin ring fused with a hydrazine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with hydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
2,3-Dihydro-1,4-benzodioxin+Hydrazine→[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: Various substituents can be introduced into the benzodioxin ring or the hydrazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce a variety of substituted benzodioxin derivatives.
Scientific Research Applications
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride is unique due to its specific structural features and the presence of both benzodioxin and hydrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7;;/h1-4,7,11H,5-6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNDWLNZIDZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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